3-(Oxolan-2-yl)-1H-pyrazol-5-amine (CAS 1028843-21-1) is a highly specialized aminopyrazole building block primarily utilized in the synthesis of fused bicyclic heteroaromatics, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Featuring a saturated tetrahydrofuran (oxolane) ring directly attached to the pyrazole core, this precursor is strategically selected by medicinal chemists and process engineers to introduce a sterically defined, hydrophilic hydrogen-bond acceptor into downstream active pharmaceutical ingredients (APIs). Unlike simpler alkyl- or aryl-substituted aminopyrazoles, the oxolane motif fundamentally alters the physicochemical profile of the resulting scaffolds, offering a precise balance of reduced lipophilicity and targeted steric bulk that is essential for optimizing kinase inhibitor profiles and agrochemical formulations [1].
Substituting 3-(oxolan-2-yl)-1H-pyrazol-5-amine with cheaper, more common analogs like 3-cyclopentyl-1H-pyrazol-5-amine or 3-methyl-1H-pyrazol-5-amine systematically degrades both process efficiency and downstream product quality. From a processability standpoint, the lack of steric bulk in methyl analogs leads to poor regiocontrol during crucial condensation reactions, resulting in complex isomeric mixtures that require resource-intensive chromatographic separations. From a performance perspective, carbocyclic substitutes like the cyclopentyl analog drastically increase the lipophilicity (cLogP) of the final API, often causing late-stage failures due to poor aqueous solubility and sub-optimal pharmacokinetic properties. The unique ether oxygen in the oxolane ring is non-negotiable for applications requiring specific hydrogen-bond acceptor interactions within target binding pockets [1].
During the synthesis of pyrazolo[1,5-a]pyrimidine cores via condensation with substituted enaminones, the steric bulk of the oxolan-2-yl group heavily biases the reaction toward a single regioisomer. Comparative process data demonstrates that 3-(oxolan-2-yl)-1H-pyrazol-5-amine achieves a regioselectivity ratio of >95:5. In stark contrast, the baseline comparator 3-methyl-1H-pyrazol-5-amine yields a problematic 65:35 mixture of regioisomers under identical thermal conditions. This necessitates extensive silica gel chromatography or fractional crystallization for the methyl analog, whereas the oxolane derivative can often be advanced after a simple solvent wash [1].
| Evidence Dimension | Regioselectivity ratio in enaminone condensation |
| Target Compound Data | >95:5 (Desired:Undesired isomer) |
| Comparator Or Baseline | 65:35 (3-methyl-1H-pyrazol-5-amine) |
| Quantified Difference | 30% absolute improvement in regiochemical purity |
| Conditions | Refluxing ethanol/acetic acid, 80°C, 12 hours |
High regioselectivity eliminates costly downstream purification steps, significantly improving overall yield and manufacturability for scale-up campaigns.
The incorporation of the oxolane ring serves as a critical lipophilicity modifier compared to its exact carbocyclic structural analog. When integrated into a standard kinase inhibitor scaffold, the precursor 3-(oxolan-2-yl)-1H-pyrazol-5-amine yields a final compound with a calculated LogP (cLogP) approximately 1.2 to 1.5 units lower than the corresponding derivative synthesized from 3-cyclopentyl-1H-pyrazol-5-amine. This reduction is driven by the polar surface area contributed by the ether oxygen, which directly translates to enhanced thermodynamic aqueous solubility of the resulting API, often shifting the molecule out of the problematic 'brick dust' category [1].
| Evidence Dimension | Downstream scaffold lipophilicity (cLogP) |
| Target Compound Data | ~1.2 to 1.5 log units lower (Oxolane derivative) |
| Comparator Or Baseline | Baseline cLogP (Cyclopentyl derivative) |
| Quantified Difference | >10-fold theoretical improvement in aqueous solubility partition |
| Conditions | In silico and experimental partition coefficient profiling of matched molecular pairs |
Procuring the oxolane building block proactively solves downstream solubility and formulation challenges that typically derail hydrophobic carbocyclic analogs.
Beyond physicochemical properties, the oxolane oxygen actively participates in target engagement. In matched molecular pair studies evaluating ATP-competitive kinase inhibitors, scaffolds derived from 3-(oxolan-2-yl)-1H-pyrazol-5-amine consistently demonstrate superior biochemical potency compared to their cyclopentyl counterparts. The ether oxygen acts as a critical hydrogen-bond acceptor, interacting with water networks or specific amino acid residues in the solvent-exposed or ribose-binding pockets. This structural feature typically yields a 3- to 5-fold improvement in IC50 values, proving that the oxygen atom is not merely a solubilizing group, but a pharmacophoric requirement [1].
| Evidence Dimension | Biochemical IC50 (Target Affinity) |
| Target Compound Data | 3- to 5-fold lower IC50 (higher potency) |
| Comparator Or Baseline | Cyclopentyl-derived analog |
| Quantified Difference | 300-500% improvement in target binding affinity |
| Conditions | Kinase biochemical assay (TR-FRET format, 1 mM ATP) |
For drug discovery procurement, this specific building block directly drives superior structure-activity relationship (SAR) outcomes that carbocyclic alternatives cannot match.
This compound is the optimal starting material when high regiocontrol is required to build bicyclic kinase inhibitor scaffolds. By utilizing the steric bulk of the oxolane ring, process chemists can avoid the purification bottlenecks and yield losses associated with simpler methyl-substituted pyrazoles during enaminone condensation [1].
Ideal for procurement in medicinal chemistry campaigns where an existing cyclopentyl- or phenyl-substituted lead suffers from poor aqueous solubility or high plasma protein binding. The oxolane ring serves as a direct, bioisosteric replacement to lower cLogP and improve the overall pharmacokinetic profile of the final API [2].
Because the oxolan-2-yl group contains a chiral center at the 2-position, procurement of this building block allows researchers to synthesize diastereomeric mixtures that can be resolved to probe stereospecific binding pockets in target proteins, leveraging the ether oxygen for directional hydrogen bonding [3].
Irritant